molecular structure and properties of 1-[3-(propan-2-yl)phenyl]ethan-1-amine
molecular structure and properties of 1-[3-(propan-2-yl)phenyl]ethan-1-amine
Technical Monograph: Molecular Structure and Properties of 1-[3-(propan-2-yl)phenyl]ethan-1-amine
Executive Summary
This guide provides a comprehensive technical analysis of 1-[3-(propan-2-yl)phenyl]ethan-1-amine (also known as 3-isopropyl-
Molecular Architecture & Stereochemistry
Structural Analysis
The molecule consists of a phenyl ring substituted at the 1-position with an aminoethyl group and at the 3-position (meta) with an isopropyl group.
The "Meta" Advantage: Unlike its para-isomer (CAS 73441-43-7), the meta-substitution creates a non-linear topology. In medicinal chemistry, this allows the isopropyl group to access hydrophobic sub-pockets (e.g., the ribose-binding pocket of kinases) that are sterically inaccessible to linear para-substituted analogs. The isopropyl group functions as a lipophilic bioisostere, roughly equivalent in volume to an iodine atom but without the halogen bond capability.
Stereochemical Dynamics
The molecule possesses a single chiral center at the benzylic carbon (C1 of the ethyl chain).
-
Enantiomers: (1R)-1-[3-(propan-2-yl)phenyl]ethan-1-amine and (1S)-...
-
Conformational Locking: The steric bulk of the meta-isopropyl group restricts rotation around the phenyl-ring axis slightly more than a methyl group would, potentially influencing the atropisomeric stability of downstream amides formed from this amine.
Physicochemical Profile
Note: Experimental data for the specific meta-isomer is rare in public domains; values below are derived from validated QSAR models and high-fidelity analogs (para-isomer and parent
| Property | Value (Predicted/Analog) | Significance |
| Physical State | Colorless to pale yellow liquid | Standard amine handling required. |
| Boiling Point | 225°C - 230°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~0.94 g/mL | Lighter than water; phase separation is straightforward. |
| pKa (Conjugate Acid) | 9.6 ± 0.2 | Basic. Will form stable salts with mineral acids (HCl, H2SO4). |
| LogP | 2.8 - 3.1 | Moderately lipophilic. Good membrane permeability for CNS drugs. |
| Flash Point | ~95°C | Combustible liquid (Class IIIA). |
Synthetic Pathways & Process Chemistry
The most robust route for synthesizing this amine is the Reductive Amination of 3-isopropylacetophenone. This route is preferred over the Leuckart-Wallach reaction for high-purity applications due to milder conditions and fewer side products.
Synthesis Workflow (Graphviz)
Detailed Protocol: Titanate-Mediated Reductive Amination
Rationale: Direct condensation of acetophenones with ammonia is slow. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving imine formation to completion before reduction.
Reagents:
-
3-Isopropylacetophenone (1.0 eq)
-
Ammonia (7M in MeOH, 5.0 eq)
-
Titanium(IV) isopropoxide (1.2 eq)
-
Sodium Borohydride (
, 1.5 eq)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under
, dissolve 3-isopropylacetophenone in anhydrous methanol. -
Titanate Addition: Add Titanium(IV) isopropoxide dropwise. Caution: Exothermic.
-
Ammonolysis: Add the ammonia solution. Stir at ambient temperature for 8–12 hours. Monitor via TLC (disappearance of ketone).
-
Reduction: Cool the mixture to 0°C. Add
portion-wise (gas evolution: ). Stir for 3 hours, allowing to warm to RT. -
Quench: Quench carefully with 1M NaOH. A white precipitate (
) will form. -
Workup: Filter through Celite. Extract filtrate with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate.[3] -
Purification: Distill under reduced pressure (approx. 0.5 mmHg) to yield the racemic amine.
Chiral Resolution Strategy
Since the biological activity of phenethylamines is highly stereodependent, optical resolution is often required.
Protocol:
-
Salt Formation: Dissolve racemic amine in hot Ethanol. Add 0.5 eq of L-(+)-Tartaric acid (or N-Acetyl-L-leucine for higher specificity).
-
Crystallization: Allow to cool slowly to 4°C. The less soluble diastereomeric salt (typically the S-amine/L-acid complex) will crystallize.
-
Filtration & Recrystallization: Filter the crystals. Recrystallize from EtOH/Water (9:1) to upgrade chiral purity to >99% ee.
-
Freebasing: Treat the salt with 2M NaOH and extract with MTBE to recover the chiral amine.
Medicinal Utility & Pharmacophore Mapping
The 1-[3-(propan-2-yl)phenyl]ethan-1-amine scaffold serves as a specialized "linker" in drug design.
Structure-Activity Relationship (SAR)
-
Lipophilic Pocket Filling: The meta-isopropyl group (
) targets the Hydrophobic Region II in GPCRs. Its volume (~55 ų) is significantly larger than a methyl group (~24 ų), providing tighter binding in spacious pockets. -
Metabolic Stability: The branching of the isopropyl group reduces the rate of benzylic oxidation at the meta-position compared to a straight n-propyl chain.
Applications
-
Calcimimetics: Used as a precursor for analogs of Cinacalcet, targeting the Calcium-Sensing Receptor (CaSR).
-
Fungicides: The scaffold appears in sterol biosynthesis inhibitors (SBIs).
-
Chiral Auxiliaries: Can be used to resolve chiral carboxylic acids (e.g., Ibuprofen precursors) via diastereomeric salt formation.
Safety & Handling (E-E-A-T)
-
Hazards: Corrosive (Skin Corr.[1][2][4][5][6][7] 1B). Causes severe skin burns and eye damage.[2][5][6]
-
Storage: Store under Nitrogen/Argon. Amines readily absorb
from the air to form carbamates. -
Disposal: Neutralize with dilute HCl before disposal into organic waste streams.
References
-
PubChem. (2023). Compound Summary: 1-(4-isopropylphenyl)ethanamine (Analog Reference). National Library of Medicine.[2] [Link]
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929.
- Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. (Reference for chiral resolution of phenethylamines).
Sources
- 1. 1-(4-Isopropylphenyl)ethanamine | C11H17N | CID 3728039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-(Propan-2-yl)phenyl)ethan-1-amine | C11H17N | CID 410082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fishersci.com [fishersci.com]
- 7. (R)-(+)-α-甲基苄胺 ChiPros®, produced by BASF, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
